molecular formula C19H18N2O4 B8646747 3-(3-(4-Isopropylphenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid CAS No. 651748-42-4

3-(3-(4-Isopropylphenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid

Cat. No. B8646747
Key on ui cas rn: 651748-42-4
M. Wt: 338.4 g/mol
InChI Key: QCXMQAGPEBUHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902241B2

Procedure details

A solution of methyl-3-[3-(4-isopropylphenyl)-2,5-dioxo-imidazolidin-1-yl]-benzoate (0.69 g, 1.96 mmol) and lithium iodide (2.62 g) in pyridine (10 mL) was heated to reflux for 40 h. The solution was cooled and evaporated, and the residue was partitioned between ethyl acetate and 1 N aqueous HCl. The organic layer was washed with water and brine, then dried over magnesium sulfate, filtered and evaporated. The residual material was separated by column chromatography (silica gel, 50:50 ethyl acetate-hexane then ethyl acetate) to afford the product, 3-[3-(4-isopropylphenyl)-2,5-dioxo-imidazolidin-1-yl]-benzoic acid, as a powder (0.33 g, 0.98 mmol, 50%). m.p. 224-226° C. TLC Rf (20:80 CH3OH—CH2Cl2) 0.3. 1H NMR (CDCl3, 300 MHz): δ 8.24 (1H, t, J=2 Hz), 8.14 (1H, dt, J=8, 2 Hz), 7.73 (1H, dt, J=8, 2, 1 Hz), 7.61 (1H, t, J=7 Hz), 7.51 (2H, d, J=8 Hz), 7.28 (2H, d, J=8 Hz), 4.50 (2H, s), 2.92 (1H, m, J=7 Hz), 1.25 (6H, d, J=7 Hz). Mass spectrum (ES+): m/z 340 (21), 339 (100). Elemental analysis: calculated for C19H18N2O4.0.149H2O C 66.91, H 5.41, N 8.21; observed C 66.82, H 5.17, N 8.19.
Name
methyl-3-[3-(4-isopropylphenyl)-2,5-dioxo-imidazolidin-1-yl]-benzoate
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:26])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N:10]2[C:14](=[O:15])[CH2:13][N:12]([C:16]3[CH:21]=[CH:20][C:19]([CH:22]([CH3:24])[CH3:23])=[CH:18][CH:17]=3)[C:11]2=[O:25])[CH:5]=1.[I-].[Li+]>N1C=CC=CC=1>[CH:22]([C:19]1[CH:18]=[CH:17][C:16]([N:12]2[CH2:13][C:14](=[O:15])[N:10]([C:6]3[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=3)[C:3]([OH:26])=[O:2])[C:11]2=[O:25])=[CH:21][CH:20]=1)([CH3:24])[CH3:23] |f:1.2|

Inputs

Step One
Name
methyl-3-[3-(4-isopropylphenyl)-2,5-dioxo-imidazolidin-1-yl]-benzoate
Quantity
0.69 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)N1C(N(CC1=O)C1=CC=C(C=C1)C(C)C)=O)=O
Name
Quantity
2.62 g
Type
reactant
Smiles
[I-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 40 h
Duration
40 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and 1 N aqueous HCl
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual material was separated by column chromatography (silica gel, 50:50 ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)N1C(N(C(C1)=O)C=1C=C(C(=O)O)C=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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